molecular formula C6H11NO B12630011 N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine CAS No. 922142-79-8

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine

Cat. No.: B12630011
CAS No.: 922142-79-8
M. Wt: 113.16 g/mol
InChI Key: PBIPXDKGRPLVSJ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine is an organic compound with the molecular formula C6H11NO It is a derivative of hydroxylamine, characterized by the presence of a 2,2-dimethylbut-3-en-1-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with 2,2-dimethylbut-3-en-1-aldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. Additionally, it may participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylbut-2-ene-1,4-dienyl)dibenzenesulfonamide
  • N,N′-[(2E)-2,3-Dimethylbut-2-ene-1,4-diyl]bis(trifluoroacetamide)

Uniqueness

N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other similar compounds

Properties

CAS No.

922142-79-8

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-(2,2-dimethylbut-3-enylidene)hydroxylamine

InChI

InChI=1S/C6H11NO/c1-4-6(2,3)5-7-8/h4-5,8H,1H2,2-3H3

InChI Key

PBIPXDKGRPLVSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C=NO

Origin of Product

United States

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